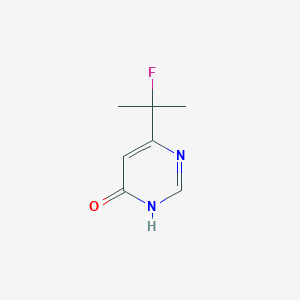

6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one

Description

BenchChem offers high-quality 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-fluoropropan-2-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-7(2,8)5-3-6(11)10-4-9-5/h3-4H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBVZBYKWRWBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=O)NC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the novel heterocyclic compound, 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one. The synthesis leverages a classical pyrimidinone ring formation strategy via the cyclization of a key fluorinated β-keto ester intermediate, ethyl 4-fluoro-4-methyl-3-oxopentanoate, with formamide. This document outlines the step-by-step experimental procedures, including the synthesis of the crucial precursor. Furthermore, it delves into the analytical characterization of the title compound, presenting predicted spectroscopic data based on established principles and data from analogous structures. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug discovery, providing a foundational understanding for the preparation and analysis of this and structurally related fluorinated pyrimidinone derivatives.

Introduction

Fluorinated organic molecules have garnered significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.[1] Pyrimidinone scaffolds are also a cornerstone in drug discovery, forming the core of numerous biologically active compounds with a wide range of therapeutic applications.[2][3] The strategic incorporation of a fluorinated alkyl substituent onto a pyrimidinone ring, as in 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one, presents an opportunity to explore novel chemical space and potentially develop new therapeutic agents. This guide details a proposed synthetic pathway and a comprehensive characterization protocol for this target molecule.

Retrosynthetic Analysis

The retrosynthetic analysis for 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one suggests a straightforward approach involving the disconnection of the pyrimidinone ring. This leads to the key precursors: a β-keto ester bearing the desired fluorinated side chain and a source for the N1-C2-N3 fragment of the pyrimidine ring. Formamide is a common and effective reagent for this transformation. The fluorinated β-keto ester, ethyl 4-fluoro-4-methyl-3-oxopentanoate, can be envisioned as being formed through a Claisen condensation reaction.

Caption: Retrosynthetic pathway for 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one.

Synthetic Protocol

The synthesis of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one is proposed as a two-step process. The first step involves the synthesis of the key intermediate, ethyl 4-fluoro-4-methyl-3-oxopentanoate, via a Claisen condensation. The second step is the cyclization of this β-keto ester with formamide to yield the target pyrimidinone.

Part 1: Synthesis of Ethyl 4-fluoro-4-methyl-3-oxopentanoate

This procedure is adapted from a patented method for the synthesis of similar fluorinated β-keto esters.[4]

Reaction Scheme:

Caption: Synthesis of the key β-keto ester intermediate.

Experimental Protocol:

-

To a suspension of sodium ethoxide (1.1 equivalents) in anhydrous tetrahydrofuran (THF), a mixture of ethyl 2-fluoropropionate (1.0 equivalent) and ethyl acetate (1.5 equivalents) is added dropwise at room temperature under an inert atmosphere.

-

The reaction mixture is then heated to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the base.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 4-fluoro-4-methyl-3-oxopentanoate.

Part 2: Synthesis of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one

This cyclization reaction utilizes formamide as the source of the N-C-N fragment of the pyrimidine ring, a common method for the synthesis of pyrimidin-4-ones.[1]

Reaction Scheme:

Caption: Cyclization to form the pyrimidinone ring.

Experimental Protocol:

-

A solution of ethyl 4-fluoro-4-methyl-3-oxopentanoate (1.0 equivalent) in formamide (used in excess as both reagent and solvent) is prepared.

-

A catalytic amount of a suitable base, such as sodium methoxide, is added to the mixture.

-

The reaction mixture is heated to a high temperature (typically 150-180 °C) for several hours, with reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one.

Characterization

The structural elucidation of the synthesized 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one would be accomplished using a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to provide key information about the protons in the molecule.

| Predicted 1H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |

| ~1.6 | Doublet (J ≈ 22 Hz) |

| ~6.3 | Singlet |

| ~8.1 | Singlet |

| ~12.5 | Broad Singlet |

13C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Predicted 13C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~25 (d, J ≈ 25 Hz) | -CH3 |

| ~95 (d, J ≈ 180 Hz) | C(F)(CH3)2 |

| ~110 | C-5 |

| ~150 | C-2 |

| ~162 | C-4 (C=O) |

| ~165 | C-6 |

19F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and environment of the fluorine atom. A single resonance is expected.

| Predicted 19F NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |

| -140 to -150 | Quartet (J ≈ 22 Hz) |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

| Predicted Mass Spectrometry Data | |

| m/z | Assignment |

| 157.07 | [M+H]+ |

| 156.06 | [M]+• |

| 141.05 | [M - CH3]+ |

| 136.06 | [M - HF]+• |

| 113.04 | [M - C3H6F]+ |

The fragmentation pattern of pyrimidinones is often characterized by the loss of substituents and cleavage of the pyrimidine ring.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy will identify the functional groups present in the molecule.

| Predicted FTIR Data | |

| Wavenumber (cm-1) | Assignment |

| 3100-3000 | N-H stretching |

| 2980-2900 | C-H stretching |

| 1680-1650 | C=O stretching (amide) |

| 1620-1580 | C=N and C=C stretching |

| 1250-1050 | C-F stretching |

The presence of a strong absorption band in the region of 1680-1650 cm-1 is characteristic of the carbonyl group in the pyrimidinone ring.[5][6]

Conclusion

This technical guide has outlined a feasible and logical synthetic pathway for the preparation of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one, a novel fluorinated heterocyclic compound with potential applications in drug discovery. The proposed synthesis is based on well-established chemical transformations, ensuring a high probability of success for experienced synthetic chemists. Furthermore, the detailed characterization section, with predicted spectroscopic data, provides a solid framework for the structural verification of the target molecule. This document serves as a valuable starting point for researchers aiming to synthesize and explore the properties of this and other related fluorinated pyrimidinone derivatives.

References

-

Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers. (2018). [Link]

-

Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. PubMed. (n.d.). [Link]

-

Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Publications. (n.d.). [Link]

-

Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry. (2019). [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. (n.d.). [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. (2020). [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. (2025). [Link]

-

FT-IR data of pyrimidine derivatives compounds. ResearchGate. (n.d.). [Link]

-

6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one. BIOFOUNT. (n.d.). [Link]

-

The oral fluorinated pyrimidines. PubMed. (n.d.). [Link]

- 4-fluoro-3-oxocarboxylic esters and process for producing the same.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. CA2154215A1 - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]

- 3. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review [mdpi.com]

- 4. WO1999031044A1 - 4-fluoro-3-oxocarboxylic esters and process for producing the same - Google Patents [patents.google.com]

- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The introduction of fluorinated substituents can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated pyrimidinones like 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one compounds of significant interest in drug discovery. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, detailing the experimental methodologies required for its thorough characterization. Understanding these properties is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, ultimately guiding its development from a laboratory curiosity to a potential therapeutic candidate.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. For 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one, a combination of spectroscopic and spectrometric techniques is essential.

Molecular Identity:

-

Chemical Name: 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one

-

Molecular Weight: 156.16 g/mol [4]

Caption: Chemical structure of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one.

Experimental Protocol: Structure Verification

Objective: To confirm the identity and purity of the synthesized compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the number and environment of protons. Expected signals would include aromatic protons on the pyrimidinone ring, the N-H proton, and the two methyl groups of the substituent.

-

¹³C NMR: To identify the carbon skeleton.

-

¹⁹F NMR: Crucial for confirming the presence and chemical environment of the single fluorine atom.

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

To identify functional groups. Key stretches would include N-H, C=O (ketone), and C-F bonds.

-

Causality: Combining these techniques provides orthogonal data points. While MS confirms the elemental composition, NMR provides the precise connectivity of those atoms, and IR confirms the presence of key functional groups. This multi-faceted approach is the gold standard for structural elucidation in organic chemistry.[1][7]

Physical and Thermal Properties

The solid-state properties of a compound are critical for formulation, storage, and manufacturing.

| Property | Value | Significance |

| Appearance | White to off-white solid | Initial indicator of purity. |

| Melting Point | 177-179 °C (lit.)[4] | A sharp melting range indicates high purity; critical for stability studies. |

Experimental Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify any polymorphic transitions.

Workflow:

Caption: Workflow for Melting Point Determination by DSC.

Trustworthiness: DSC is a highly sensitive and reproducible technique. The inclusion of a reference pan accounts for instrumental heat flow, ensuring that the resulting thermogram accurately reflects thermal events within the sample. A sharp, single endotherm validates the purity and single crystalline form of the material under the tested conditions.

Solubility Profile

Solubility is a master variable in drug development, directly influencing bioavailability. It must be assessed in various aqueous media to predict behavior in the gastrointestinal tract.[8]

| Solvent/Medium | Predicted Solubility | Rationale |

| Water (pH 7.4) | Low to Moderate | The polar pyrimidinone core is offset by the hydrophobic alkyl groups. |

| 0.1 N HCl (pH ~1) | Moderate to High | The basic nitrogen atoms of the pyrimidine ring will be protonated. |

| Organic Solvents (DMSO, MeOH) | High | Favorable interactions with polar aprotic and protic organic solvents.[9] |

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

Objective: To determine the equilibrium solubility of the compound, a key parameter for Biopharmaceutics Classification System (BCS) classification.[8]

Methodology:

-

Preparation: Prepare saturated solutions by adding an excess of the compound to vials containing the desired medium (e.g., phosphate-buffered saline pH 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the solid excess from the solution via centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Expertise: The shake-flask method is considered the "gold standard" for thermodynamic solubility because it measures the compound's solubility at equilibrium between its solid and solution states.[8] This is more representative of in vivo conditions than kinetic solubility assays, which can overestimate solubility by starting from a DMSO stock solution.[10]

Ionization and Lipophilicity

The interplay between a molecule's acidity (pKa) and its lipophilicity (LogP/LogD) governs its ability to cross biological membranes and interact with its target.

-

pKa (Acid Dissociation Constant): The pyrimidinone ring contains both acidic (N-H) and basic (ring nitrogens) centers. Determining the pKa values is crucial to predict the ionization state of the molecule at different physiological pH values.

-

LogP/LogD (Partition/Distribution Coefficient): LogP measures the lipophilicity of the neutral species, while LogD measures it at a specific pH, accounting for all ionic species. This is arguably the more physiologically relevant parameter.[11]

Caption: Influence of pH and pKa on ionization state and properties.

Experimental Protocol: pKa and LogD Determination via Potentiometric Titration

Objective: To measure the pKa and LogD values in a single automated experiment.

Methodology (SiriusT3 or similar instrument): [12]

-

Sample Preparation: A precise amount of the compound is dissolved in a mixture of water and a co-solvent (e.g., methanol) to ensure solubility.

-

Titration: The solution is titrated with standardized HCl and KOH to generate a pH curve across a wide range (e.g., pH 2-12).

-

pKa Calculation: The instrument's software analyzes the inflection points in the titration curve to calculate the pKa values.

-

LogD Determination: A volume of octanol is added to the sample. The titration is repeated. The shift in the pH curve caused by the compound partitioning into the octanol layer is used to calculate the LogD at every pH point measured.[13]

Authoritative Grounding: This pH-metric method is a powerful and accurate technique that directly measures the thermodynamic properties of the compound, providing a complete profile of how lipophilicity changes with pH.[12][13]

Summary and Implications for Drug Development

The physicochemical profile of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one, characterized through the robust methodologies described above, provides critical insights for its progression as a drug candidate.

-

High Melting Point: Suggests good crystalline stability, which is favorable for formulation and shelf-life.

-

pH-Dependent Solubility: The compound's solubility will be higher in the acidic environment of the stomach and lower in the neutral pH of the intestines. This must be considered for oral formulation design.

-

Balanced Lipophilicity: The fluorinated alkyl group likely provides sufficient lipophilicity to facilitate membrane permeation, while the polar pyrimidinone core ensures adequate aqueous solubility. The measured LogD at pH 7.4 will be the key predictor of absorption.

This comprehensive dataset forms the bedrock of the compound's developability profile, enabling rational formulation design, prediction of in vivo pharmacokinetics, and informed decision-making for its advancement through the drug discovery pipeline.

References

-

6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one. BIOFOUNT. [Link]

-

CAS RN 240414-09-9 | 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one. Boron Molecular. [Link]

-

Synthesis and Characterization of Some Pyrimidinone Derivatives. Ibrahim, M.N. Bulletin of the Chemical Society of Ethiopia. [Link]

-

Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. Rao, J.N. & Sujatha, K. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. Singh, A., et al. Journal of Analytical & Pharmaceutical Research. [Link]

-

The physicochemical properties of the synthesized analogous (1-7). ResearchGate. [Link]

-

An efficient synthesis of 3-substituted 3H-pyrimidin-4-ones. Jeong, J.U., et al. Organic Letters. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Kumar, S. & Sati, N. International Journal of Pharmaceutical and Chemical Sciences. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

-

Measuring pKas, logP and Solubility by Automated titration. Mole, J. Slideshare. [Link]

-

Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Al-Amiery, A.A., et al. Oriental Journal of Chemistry. [Link]

-

Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Mtewa, A.G., et al. Journal of Drug Research and Development. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one | 240414-09-9 [amp.chemicalbook.com]

- 6. 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one | 240414-09-9 [chemicalbook.com]

- 7. Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment – Oriental Journal of Chemistry [orientjchem.org]

- 8. pharmatutor.org [pharmatutor.org]

- 9. medcraveonline.com [medcraveonline.com]

- 10. inventivapharma.com [inventivapharma.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Measuring pKas, logP and Solubility by Automated titration | PPT [slideshare.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a comprehensive, in-depth analysis of the anticipated ¹H and ¹³C NMR spectral data for the novel compound 6-(1-fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification and characterization. This document outlines the theoretical basis for the predicted chemical shifts and coupling constants, provides a detailed experimental protocol for data acquisition, and presents the expected spectral data in a clear, tabular format. The causality behind experimental choices and the principles of spectral interpretation are explained to ensure both scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of NMR in the Characterization of Heterocyclic Compounds

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a fluorine-containing substituent, such as the 1-fluoro-1-methyl-ethyl group, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The precise characterization of such novel compounds is the foundation of any successful drug discovery program.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a novel entity like 6-(1-fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one, NMR is not merely a characterization technique but a critical tool for confirming its successful synthesis and purity.

This guide is structured to provide a holistic understanding of the NMR analysis of the title compound, from the foundational principles to the practical aspects of data acquisition and interpretation.

Predicted ¹H and ¹³C NMR Spectra: A Theoretical Analysis

While experimental data for 6-(1-fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one is not yet publicly available, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence based on established principles and spectral data from analogous structures.

Molecular Structure and Numbering

For clarity, the molecular structure and atom numbering scheme for 6-(1-fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one are presented below.

Caption: Molecular structure and atom numbering of the title compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrimidinone ring and the methyl groups of the substituent. The presence of the electronegative fluorine atom will influence the chemical shifts of nearby protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| NH (N1-H or N3-H) | 11.0 - 13.0 | broad singlet | - | Pyrimidinone NH |

| C2-H | 8.0 - 8.5 | singlet | - | Pyrimidinone CH |

| C5-H | 6.0 - 6.5 | singlet | - | Pyrimidinone CH |

| CH₃ (C9, C10) | 1.5 - 2.0 | doublet | ~20 Hz (⁴JHF) | Methyl protons |

Rationale for Predictions:

-

NH Proton: The NH proton of the pyrimidinone ring is expected to be significantly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromaticity of the ring system. Its chemical shift is predicted to be in the range of 11.0-13.0 ppm and will likely appear as a broad singlet.[2]

-

C2-H and C5-H: These protons are attached to the pyrimidinone ring and their chemical shifts are influenced by the overall electron density of the ring. C2-H is adjacent to two nitrogen atoms and is expected to be the most deshielded aromatic proton. C5-H is adjacent to a carbon and a nitrogen atom, and its chemical shift will be further influenced by the substituent at C6.

-

CH₃ Protons: The two methyl groups (C9 and C10) are chemically equivalent and are expected to give a single signal. This signal will be split into a doublet due to coupling with the fluorine atom over four bonds (⁴JHF). This long-range coupling is a characteristic feature of fluorinated organic compounds.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The presence of fluorine will cause splitting of the signals for the carbon atoms in the substituent due to C-F coupling.[3]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| C4 | 160 - 165 | singlet | - | Carbonyl carbon |

| C2 | 150 - 155 | singlet | - | Pyrimidinone CH |

| C6 | 165 - 170 | doublet | ~20-30 Hz (²JCF) | Substituted pyrimidinone C |

| C5 | 105 - 110 | singlet | - | Pyrimidinone CH |

| C7 | 90 - 100 | doublet | ~170-190 Hz (¹JCF) | Fluorinated quaternary C |

| C9, C10 | 20 - 25 | doublet | ~20-25 Hz (²JCF) | Methyl carbons |

Rationale for Predictions:

-

C4 (Carbonyl): The carbonyl carbon is typically the most deshielded carbon in the spectrum due to the double bond to the electronegative oxygen atom.

-

C2, C5, and C6: These are the sp² hybridized carbons of the pyrimidinone ring. Their chemical shifts are characteristic of such heterocyclic systems. C6 will be split into a doublet due to two-bond coupling with the fluorine atom (²JCF).

-

C7: This is the quaternary carbon directly attached to the fluorine atom. It will exhibit a large one-bond C-F coupling constant (¹JCF) and its chemical shift will be significantly influenced by the fluorine atom.

-

C9 and C10: These equivalent methyl carbons will be split into a doublet due to two-bond coupling with the fluorine atom (²JCF).

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra, a standardized and well-documented experimental protocol is essential. The following section details a robust methodology for the NMR analysis of 6-(1-fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high boiling point allows for heating if the compound has low solubility, and it effectively solubilizes many polar organic molecules. Importantly, it will allow for the observation of the exchangeable NH proton.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

NMR Instrument and Parameters

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C is a less sensitive nucleus.

-

Temperature: 298 K (25 °C).

Two-Dimensional (2D) NMR Experiments

To further confirm the structural assignments, a suite of 2D NMR experiments should be performed:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This will be crucial for definitively assigning the quaternary carbons and connecting the substituent to the pyrimidinone ring.

Caption: A streamlined workflow for NMR data acquisition and analysis.

Conclusion: A Roadmap for Structural Verification

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of 6-(1-fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one, grounded in the fundamental principles of NMR spectroscopy and data from related structures. The detailed experimental protocol offers a robust framework for researchers to acquire high-quality spectral data for this and other novel heterocyclic compounds. The combination of predicted spectral data, a well-defined experimental workflow, and the rationale behind the scientific choices presented herein serves as a valuable resource for scientists engaged in the synthesis, characterization, and development of new chemical entities. The principles and methodologies outlined are designed to ensure the scientific integrity and trustworthiness of the structural elucidation process, which is a cornerstone of modern chemical research and drug development.

References

-

Al-Sanea, M. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5036. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

-

AIP Conference Proceedings. (2021). Experimental and Optimized Studies of Some Pyrimidine Derivatives. 2364, 040002. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2018). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 8(52), 29598-29613. Retrieved from [Link]

-

Micura, R., et al. (2007). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, 35(15), 5064-5072. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectrum of 4b , which shows the long range W -coupling. Retrieved from [Link]

-

PubChem. (n.d.). Pyrimidine. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy-2(1H)-pyrimidinethione. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-FLUORPYRIMIDIN. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic 13 C-19 F couplings in the 13 C NMR spectrum of p-fluoro compound 1h. Retrieved from [Link]

-

American Chemical Society Publications. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). S1 Copies of by 1H and 13C NMR spectra. Retrieved from [Link]

-

Arxiv. (n.d.). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000300). Retrieved from [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Retrieved from [Link]

-

PubMed. (2018). Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one. Retrieved from [Link]

-

Institute of Molecular and Translational Medicine. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Retrieved from [Link]

Sources

- 1. Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 4. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone(7226-23-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the ¹⁹F NMR Spectroscopy of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into small molecules is a cornerstone of modern therapeutic design. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, increased binding affinity, and modulated pKa—have made fluorinated compounds ubiquitous in the pharmaceutical landscape. Consequently, the ability to precisely characterize these molecules is paramount. Among the analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful tool.[1][2]

The ¹⁹F nucleus possesses a compelling set of properties for NMR analysis: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, affording sensitivity comparable to that of ¹H NMR.[1][3] What truly sets ¹⁹F NMR apart is its expansive chemical shift range, spanning over 400 ppm, which dramatically reduces the probability of signal overlap—a common challenge in the ¹H NMR of complex molecules.[3] Furthermore, the absence of endogenous fluorine in biological systems renders ¹⁹F NMR an exceptionally clean and background-free technique for studying ligand-target interactions and metabolism.[2][3]

This guide provides an in-depth technical exploration of the ¹⁹F NMR spectroscopy of a model compound, 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one . We will delve into the theoretical principles governing its spectral features, provide detailed experimental protocols for data acquisition, and discuss the interpretation of the resulting spectrum. The insights provided herein are designed to be broadly applicable to a wide range of fluorinated small molecules encountered in drug discovery.

Anticipating the ¹⁹F NMR Spectrum: A Mechanistic Analysis

A thorough understanding of the molecular architecture of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one allows us to predict, with a reasonable degree of accuracy, the key features of its ¹⁹F NMR spectrum.

Caption: Molecular structure of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one.

Predicted Chemical Shift (δ)

The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment. In our target molecule, the fluorine atom is attached to a tertiary carbon, which is in turn bonded to a pyrimidinone ring.

-

Alkyl Fluoride Environment: The general chemical shift range for fluorine in aliphatic systems is broad. For tertiary alkyl fluorides, the shielding is influenced by the number of adjacent alkyl groups.

-

Substituent Effects: The pyrimidinone ring is expected to be electron-withdrawing, which will deshield the fluorine nucleus, causing a downfield shift (a less negative ppm value). The presence of two methyl groups on the same carbon as the fluorine will also influence the chemical environment. It is important to note that for aliphatic fluorides, a simple correlation between substituent electronegativity and ¹⁹F chemical shift is not always observed. In some cases, a "reverse" substituent effect is seen, where increased electron density can lead to deshielding due to changes in the paramagnetic shielding term.

Based on data for analogous tertiary alkyl fluorides and considering the electron-withdrawing nature of the pyrimidinone ring, the ¹⁹F chemical shift is anticipated to be in the range of -130 to -150 ppm (relative to CFCl₃).

Predicted Multiplicity: The Septet

The multiplicity of the ¹⁹F signal is determined by the number of neighboring protons and their coupling constants (J). In this molecule, the fluorine atom is coupled to the six equivalent protons of the two adjacent methyl groups. This is a three-bond coupling (³JHF).

According to the n+1 rule, where n is the number of equivalent coupling protons, the ¹⁹F signal is expected to be a septet (6+1 = 7). The intensity of the peaks in the septet will follow Pascal's triangle, with a ratio of 1:6:15:20:15:6:1.

Caption: Through-bond coupling (³JHF) giving rise to the septet multiplicity.

Predicted Coupling Constant (³JHF)

The magnitude of the three-bond proton-fluorine coupling constant (³JHF) is dependent on the dihedral angle between the C-H and C-F bonds. Due to the free rotation of the methyl groups, an average coupling constant is observed. For gem-dimethyl groups adjacent to a fluorine atom, the ³JHF is typically in the range of 20-25 Hz .

| Parameter | Predicted Value | Rationale |

| Chemical Shift (δ) | -130 to -150 ppm | Tertiary alkyl fluoride with an adjacent electron-withdrawing pyrimidinone ring. |

| Multiplicity | Septet | Coupling to six equivalent protons of the two methyl groups (n+1 rule). |

| Coupling Constant (³JHF) | 20-25 Hz | Typical value for free-rotating gem-dimethyl groups three bonds away from fluorine. |

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data

The acquisition of clean, high-resolution ¹⁹F NMR spectra requires careful attention to experimental detail. The following protocol is a robust starting point for the analysis of small molecules like 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one.

Part 1: Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the sample.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. For many drug-like molecules, CDCl₃, DMSO-d₆, or MeOD-d₄ are suitable choices. Ensure the solvent is of high purity to avoid extraneous signals.

-

Concentration: For a standard 5 mm NMR tube, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient for routine ¹⁹F NMR.

-

Reference Standard: The use of an internal reference standard is crucial for accurate chemical shift determination.[4] While CFCl₃ is the primary standard (0 ppm), its volatility and environmental concerns limit its use.[4] Practical secondary standards include:

-

Trifluorotoluene (α,α,α-trifluorotoluene): δ ≈ -63.7 ppm. Often a good choice for organic solvents.

-

Trifluoroacetic acid (TFA): δ ≈ -76.5 ppm. Suitable for polar solvents, but its chemical shift can be pH-dependent.

-

Hexafluorobenzene (C₆F₆): δ ≈ -164.9 ppm. Chemically inert and provides a sharp singlet.

Add a small, precisely known amount of the chosen reference standard to the sample.

-

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Part 2: Instrument Setup and Data Acquisition

These parameters are based on a standard 400 or 500 MHz NMR spectrometer equipped with a broadband probe.

Caption: Workflow for ¹⁹F NMR data acquisition and analysis.

-

Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tuning and Matching: Tune and match the probe for the ¹⁹F frequency to ensure efficient radiofrequency pulse transmission and signal detection.

-

Acquisition Parameters:

-

Experiment: Select a standard 1D ¹⁹F experiment with ¹H decoupling (e.g., zgfhigqn on Bruker systems).[4] Proton decoupling is essential to collapse the septet into a singlet, which significantly improves the signal-to-noise ratio and allows for accurate integration. A second, ¹H-coupled spectrum should also be acquired to determine the multiplicity and measure the coupling constant.

-

Spectral Width (SW): Set a wide spectral width initially (e.g., 200-250 ppm) to ensure all fluorine signals are captured. Once the signal is located, the spectral width can be narrowed to improve digital resolution.

-

Transmitter Offset (O1): Center the spectral width on the expected chemical shift region (e.g., -140 ppm).

-

Acquisition Time (AQ): A value of 1-2 seconds is typically sufficient.

-

Relaxation Delay (D1): A delay of 2-5 seconds is a good starting point. For quantitative analysis, a longer delay (5 x T₁) may be necessary to ensure full relaxation.

-

Number of Scans (NS): Due to the high sensitivity of ¹⁹F, 16 to 64 scans are often adequate.

-

Part 3: Data Processing

-

Fourier Transform (FT): Apply an exponential multiplication (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline, which is critical for accurate integration.

-

Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard to its known literature value.

Advanced Topics and Applications in Drug Discovery

Beyond simple structural confirmation, ¹⁹F NMR offers a suite of advanced applications that are invaluable in a drug discovery context.

-

Fragment-Based Screening: ¹⁹F NMR is a premier technique for fragment-based drug discovery (FBDD).[2] By screening a library of fluorinated fragments against a target protein, changes in the ¹⁹F chemical shift, line broadening, or signal intensity can rapidly identify weak binders, providing starting points for lead optimization.

-

Quantitative NMR (qNMR): With careful experimental setup, including the use of a certified internal standard and ensuring full relaxation, ¹⁹F NMR can be used for highly accurate quantitative analysis to determine the purity of a compound or its concentration in a mixture.[5]

-

Metabolism Studies: Since there is no biological background signal, ¹⁹F NMR is an excellent tool for tracking the metabolic fate of a fluorinated drug candidate in vitro or in vivo. The appearance of new ¹⁹F signals can indicate the formation of metabolites.

-

Measuring Binding Affinity: Changes in the ¹⁹F NMR spectrum upon titration of a target protein can be used to measure the dissociation constant (Kd) of a ligand-protein interaction.

Conclusion

¹⁹F NMR spectroscopy is an indispensable technique in the arsenal of the modern drug discovery scientist. Its high sensitivity, wide chemical shift dispersion, and the background-free nature of the measurement provide unparalleled insights into the structure, purity, and behavior of fluorinated molecules. By understanding the fundamental principles that govern the ¹⁹F NMR spectrum of a compound like 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one and by employing rigorous experimental protocols, researchers can fully leverage the power of this technique to accelerate their research and development efforts.

References

-

Unknown. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Cioffi, A. G., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved from [Link]

-

Scribd. (n.d.). 19f NMR Reference Standards 0. Retrieved from [Link]

-

Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. Retrieved from [Link]

-

Giri, R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]

-

Yu, J. X., et al. (2016). New Frontiers and Developing Applications in 19F NMR. NIH Public Access. Retrieved from [Link]

-

Giri, R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Retrieved from [Link]

-

IMSERC. (n.d.). TUTORIAL: 1D 1H-coupled 19F SPECTRUM. Retrieved from [Link]

-

Giri, R., et al. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Edinburgh Research Explorer. Retrieved from [Link]

-

Giri, R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Retrieved from [Link]

-

Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Publishing. Retrieved from [Link]

-

Giri, R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar. Retrieved from [Link]

-

Mestrelab Research. (2021). 19F NMR of Pharmaceuticals. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue: Application of NMR Spectroscopy in Biomolecules. Retrieved from [Link]

-

Li, Q., & Kang, C. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). F19 detection. Retrieved from [Link]

Sources

mass spectrometry analysis of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one

Introduction: The Analytical Imperative for Novel Pyrimidine Derivatives

In the landscape of modern drug discovery and development, pyrimidine derivatives represent a cornerstone of medicinal chemistry, exhibiting a vast spectrum of biological activities, including antiviral and anticancer properties.[1][2] The compound 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one, with a molecular formula of C₇H₉FN₂O and a molecular weight of 156.16 g/mol , is a novel heterocyclic compound with potential therapeutic applications.[3][4] The incorporation of a fluorinated alkyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

Mass spectrometry is an indispensable analytical tool for the structural characterization and quantification of such novel pharmaceutical compounds.[2] This guide provides a comprehensive technical overview of the mass spectrometric analysis of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, from sample preparation and ionization to fragmentation analysis, ensuring a robust and self-validating analytical workflow.

Physicochemical Properties and Predicted Ionization Behavior

Table 1: Physicochemical Properties of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one

| Property | Value | Source |

| Molecular Formula | C₇H₉FN₂O | [3] |

| Molecular Weight | 156.16 g/mol | [3] |

| Appearance | Solid (Predicted) | |

| Melting Point | 177-179 °C | [3] |

| pKa (Predicted) | ~8.5 (pyrimidinone N-H) |

Given the presence of the pyrimidinone ring, which contains nitrogen atoms that can be readily protonated, electrospray ionization (ESI) in positive ion mode is the most suitable ionization technique for this compound.[5][6] The pyrimidine ring system provides a site for protonation, leading to the formation of the protonated molecule [M+H]⁺. The choice of ESI is further supported by its wide applicability to polar and semi-polar small molecules, minimizing in-source fragmentation and providing a clear molecular ion peak.[7]

Anticipated Fragmentation Pathways

Understanding the fragmentation patterns of a molecule is crucial for its structural elucidation and for developing selective and sensitive quantitative methods using tandem mass spectrometry (MS/MS).[2][8] Based on the structure of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one and established fragmentation mechanisms of related heterocyclic compounds, we can predict the following primary fragmentation pathways upon collision-induced dissociation (CID) of the [M+H]⁺ ion.

The initial protonation is expected to occur on one of the nitrogen atoms of the pyrimidine ring. The subsequent fragmentation will likely involve the cleavage of the side chain.

Caption: Predicted Fragmentation Pathway of [M+H]⁺

Experimental Workflow: A Step-by-Step Guide

A robust and reproducible analytical method is paramount. The following workflow outlines the key steps for the analysis of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one.

Caption: Overall Experimental Workflow

Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a suitable solvent and concentration, free from interfering matrix components.

-

Standard Stock Solution: Accurately weigh approximately 1 mg of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate solvent mixture, typically matching the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Sample Pre-treatment (for biological matrices): For analysis in complex matrices such as plasma, protein precipitation is a common and effective clean-up method.[9][10] A typical protocol involves adding three volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted and injected. The use of an isotopically labeled internal standard is highly recommended for quantitative accuracy.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides the necessary selectivity and sensitivity for the analysis of pharmaceutical compounds in complex mixtures.

Table 2: Suggested LC-MS/MS Parameters

| Parameter | Recommended Condition | Rationale |

| LC System | ||

| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) | Provides good retention and peak shape for polar to moderately polar compounds. |

| Mobile Phase A | 0.1% Formic acid in water | Acidification aids in protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic modifier with good elution strength and UV transparency. |

| Gradient | 5-95% B over 5 minutes | A gradient elution is suitable for separating the analyte from potential impurities and matrix components. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | A typical injection volume for modern LC-MS systems. |

| MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | As discussed, ESI is well-suited for this class of compounds. |

| Capillary Voltage | 3.5 kV | A typical starting point for ESI. |

| Desolvation Temperature | 350 °C | Needs to be optimized for efficient solvent evaporation. |

| Desolvation Gas Flow | 800 L/hr | Aids in desolvation. |

| Cone Voltage | 30 V | Should be optimized to maximize the precursor ion signal while minimizing in-source fragmentation. |

| Tandem MS (MS/MS) | ||

| Precursor Ion | m/z 157.1 | The protonated molecule [M+H]⁺. |

| Collision Energy | 10-30 eV | Requires optimization to achieve optimal fragmentation for the selected product ions. |

| Product Ions (MRM) | To be determined experimentally based on fragmentation studies. | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification. |

Data Analysis and Interpretation

-

Qualitative Analysis: The full scan mass spectrum should confirm the presence of the protonated molecule at m/z 157.1. The MS/MS spectrum will provide structural information based on the observed fragment ions.

-

Quantitative Analysis: For quantitative studies, a calibration curve is constructed by plotting the peak area of the analyte against its concentration. The concentration of the analyte in unknown samples is then determined by interpolation from this curve.

Conclusion: A Framework for Confident Analysis

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one. By understanding the compound's chemical properties and employing a systematic approach to method development, researchers can achieve reliable and accurate characterization and quantification. The principles and protocols outlined herein are grounded in established mass spectrometry practices and can be adapted to specific analytical challenges encountered in drug discovery and development.

References

-

Len, C., Mackenzie, G., Ewing, D. F., Sheppard, G., & Banoub, J. (2003). Electrospray Tandem Mass-Spectrometric Analysis of Diastereo- And Stereoisomeric Pyrimidine Nucleoside Analogues Based on the 1,3-dihydrobenzo[c]furan Core. Carbohydrate Research, 338(22), 2311-2324. [Link]

-

Frańska, M. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry, 11(1), 103-106. [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

- Asolkar, R. N., Singh, P., & Singh, G. (2010). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry, 3(4), 724-728.

-

Shimadzu Corporation. (n.d.). Analysis of Favipiravir in Human Plasma LC-MS. Retrieved from [Link]

-

D'Avolio, A., et al. (2020). Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma. Journal of Antimicrobial Chemotherapy, 75(11), 3355-3358. [Link]

-

Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. [Link]

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one | 240414-09-9 [chemicalbook.com]

- 5. Electrospray tandem mass-spectrometric analysis of diastereo- and stereoisomeric pyrimidine nucleoside analogues based on the 1,3-dihydrobenzo[c]furan core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bitesizebio.com [bitesizebio.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Analysis of Favipiravir in Human Plasma LC-MS : Shimadzu (Deutschland) [shimadzu.de]

- 10. Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidin-4-one Scaffold: A Privileged Motif for Targeting Key Biological Molecules in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidin-4-one core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. Its unique structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the key biological targets of pyrimidin-4-one derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

The Landscape of Pyrimidin-4-one's Biological Targets

Pyrimidin-4-one derivatives have demonstrated a remarkable capacity to interact with a broad spectrum of biological targets, leading to a diverse range of pharmacological effects. These compounds have been extensively explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The core of their activity often lies in the inhibition of key enzymes and the modulation of crucial signaling pathways.

Targeting Protein Kinases: A Major Avenue for Anticancer Therapy

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidin-4-one scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors. These derivatives typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of downstream substrates.

Epidermal Growth Factor Receptor (EGFR)

Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[1] Pyrimidin-4-one-based inhibitors bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[2] Some derivatives have been designed to target specific mutations in EGFR, such as the T790M resistance mutation.[2]

Structure-Activity Relationship (SAR): The SAR of pyrimidin-4-one derivatives as EGFR inhibitors often involves modifications at various positions of the pyrimidine ring. For instance, substitution at the C2 and C4 positions with different aryl amines can significantly influence potency and selectivity. The presence of specific functional groups that can form hydrogen bonds with key residues in the ATP-binding pocket, such as the hinge region, is crucial for high-affinity binding.

Phosphoinositide 3-Kinases (PI3Ks)

Mechanism of Action: PI3Ks are a family of lipid kinases that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn promotes cell growth, survival, and proliferation. Pyrimidin-4-one derivatives have been developed as potent inhibitors of PI3K, often targeting multiple isoforms within the family or acting as dual PI3K/mTOR inhibitors.[3][4]

Signaling Pathway:

Caption: A typical workflow for an in vitro PARP-1 enzymatic assay.

Src Homology-2 Containing Protein Tyrosine Phosphatase 2 (SHP2)

Mechanism of Action: SHP2 is a non-receptor protein tyrosine phosphatase that is involved in multiple signaling pathways, including the RAS-ERK pathway. [3]Gain-of-function mutations in SHP2 are associated with developmental disorders and various cancers. Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as allosteric inhibitors of SHP2, binding to a site distinct from the active site and locking the enzyme in an inactive conformation. [3][5]

Cyclooxygenase-2 (COX-2)

Mechanism of Action: COX-2 is an enzyme that is often upregulated in inflammatory conditions and cancers. It is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to be selective inhibitors of COX-2, suggesting their potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. [2][6]

Cholinesterases

Mechanism of Action: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. [7]Pyrimidine and pyridine diamine derivatives have been designed as dual-binding site inhibitors of cholinesterases, interacting with both the catalytic active site and the peripheral anionic site of the enzyme. [8][9]

Experimental Protocols for Target Validation

The evaluation of pyrimidin-4-one derivatives against their biological targets requires a suite of robust and validated experimental assays.

Kinase Inhibition Assays

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP solutions at desired concentrations.

-

Compound Dilution: Serially dilute the pyrimidin-4-one test compounds in an appropriate solvent (e.g., DMSO) and then in assay buffer.

-

Kinase Reaction:

-

Add the kinase enzyme to the wells of a microplate.

-

Add the test compound or vehicle control.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assays

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidin-4-one derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative pyrimidin-4-one and related pyrimidine derivatives against various biological targets.

| Compound Class | Specific Target(s) | IC50 / Ki | Reference |

| Pyrido[1,2-a]pyrimidin-4-one | SHP2 | IC50 = 0.104 μM | [3] |

| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | IC50 = 3.61 nM | [10] |

| Pyrazolo[3,4-d]pyrimidine | COX-2 | Superior to Indomethacin | [2] |

| Pyrimidine diamine | Equine BChE | Ki = 0.099 μM | [8][9] |

| 4-Aminopyrazolopyrimidine | CDK2 | Ki = 0.005 µM | [11] |

| Pyrido[2,3-d]pyrimidine | EGFR | IC50 = 9.27 µM (HeLa) | [8] |

| 4H-pyrido[1,2-a]pyrimidin-4-one | PI3Kα/mTOR | IC50 = 16 nM (p-Akt) | [3] |

Conclusion and Future Directions

The pyrimidin-4-one scaffold continues to be a highly fruitful starting point for the design and development of novel therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets underscore its importance in modern medicinal chemistry. Future research in this area will likely focus on the development of more potent and selective inhibitors, including those with dual-targeting capabilities, to address complex diseases and overcome drug resistance. The integration of computational modeling, structural biology, and advanced screening technologies will undoubtedly accelerate the discovery of the next generation of pyrimidin-4-one-based drugs.

References

-

Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

-

Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. PubMed. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. [Link]

-

6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. ACS Publications. [Link]

-

Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]

-

Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. [Link]

-

First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors. PubMed. [Link]

-

Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents. PubMed. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed. [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]

-

Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. PubMed. [Link]

-

Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines. PubMed Central. [Link]

-

Crystal Structures of the FAK Kinase in Complex with TAE226 and Related Bis-Anilino Pyrimidine Inhibitors Reveal a Helical DFG Conformation. National Institutes of Health. [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed Central. [Link]

-

PARP and PARG inhibitors in cancer treatment. PubMed Central. [Link]

-

Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. MDPI. [Link]

-

What are thymidine kinase inhibitors and how do they work?. Patsnap Synapse. [Link]

-

PARP1: Structural Insights and Pharmacological Targets for Inhibition. PubMed Central. [Link]

-

Cholinesterase inhibitor. Wikipedia. [Link]

-

Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. PubMed Central. [Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PubMed Central. [Link]

-

Quinolinone and Pyridopyrimidinone Inhibitors of DNA- dependent Protein Kinase. The Royal Society of Chemistry. [Link]

-

Cholinesterase Inhibitors for Alzheimer's Disease. WebMD. [Link]

Sources

- 1. Regulation by thymidine monophosphate and other nucleotides of thymidine kinase activity in extracts from primary rabbit kidney cells infected by HSV types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 8. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

An In-Depth Technical Guide to 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one (CAS 240414-09-9): Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical intermediate 6-(1-fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one, also known by its CAS number 240414-09-9. While this compound itself is not known to possess significant biological activity, it serves as a crucial building block in the synthesis of more complex and pharmacologically active molecules. This guide will detail its chemical and physical properties, available suppliers, and its role as a synthetic intermediate. A significant focus will be placed on its application in the synthesis of potent and selective inhibitors of the Receptor Tyrosine Kinase (RTK) c-Met, a key target in cancer therapy. The guide will also provide a detailed synthetic protocol for a representative c-Met inhibitor derived from this intermediate, along with an exploration of the downstream signaling pathways and relevant experimental methodologies for its biological evaluation.

Introduction to 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one

6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one (CAS 240414-09-9) is a fluorinated pyrimidinone derivative. The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The pyrimidinone core is a prevalent scaffold in a wide range of biologically active compounds, including antiviral, antitumor, and anti-inflammatory agents. This particular intermediate, featuring a fluoro-isopropyl group, offers a unique structural motif for the development of novel therapeutics.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 240414-09-9 | [1][2] |

| Chemical Name | 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one | [1] |

| Synonyms | 4-(1-Fluoro-1-methyl-ethyl)-1H-pyrimidin-6-one, 4-(2-fluoropropan-2-yl)-1H-pyrimidin-6-one, 4(3H)-Pyrimidinone, 6-(1-fluoro-1-methylethyl)- | [1] |

| Molecular Formula | C₇H₉FN₂O | [1] |

| Molecular Weight | 156.16 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 177-179 °C | [2] |

Commercial Availability and Suppliers

6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one is available from various chemical suppliers who specialize in providing building blocks for research and development. When sourcing this intermediate, it is crucial to consider purity, batch-to-batch consistency, and the supplier's ability to provide necessary documentation for regulatory purposes.

Table of Representative Suppliers:

| Supplier | Location | Purity |

| SynQuest Laboratories, Inc. | United States | Not specified |

| Matrix Scientific | United States | 95% |

| AK Scientific, Inc. | United States | 95% |

| Alfa Chemistry | United States | Not specified |

| ChemScene | United States | >98% |

| ChemicalBook | China | Not specified |

| BIOFOUNT | China | Not specified |

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.

Role as a Synthetic Intermediate in Drug Discovery: The Case of c-Met Inhibitors

The primary utility of 6-(1-fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one lies in its role as a precursor for more elaborate molecular architectures. A notable application is in the synthesis of potent inhibitors of the c-Met receptor tyrosine kinase.

The c-Met Signaling Pathway: A Key Target in Oncology

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as proliferation, migration, and morphogenesis. However, dysregulation of the HGF/c-Met signaling pathway through gene amplification, mutation, or overexpression is a well-established driver of tumor growth, invasion, and metastasis in a variety of human cancers. Therefore, inhibiting the kinase activity of c-Met is a validated and actively pursued strategy in cancer drug discovery.

Figure 1. Simplified c-Met signaling pathway and the point of intervention for inhibitors derived from CAS 240414-09-9.